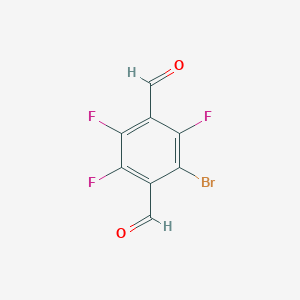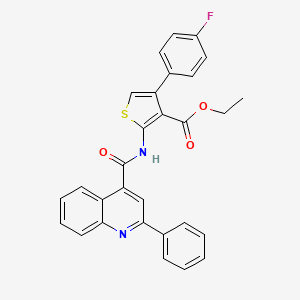![molecular formula C23H22N6O3 B2914306 N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide CAS No. 923166-10-3](/img/structure/B2914306.png)
N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a tetrazole ring, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique biological activities .
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new derivatives with enhanced properties.
作用機序
The mechanism of action of N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide include other quinazolinone derivatives, such as:
Quinazoline: A parent compound with a simpler structure but similar core features.
Quinazolinone: A closely related compound with a similar core structure but different functional groups.
Tetrazoloquinazoline: A compound with a similar tetrazole and quinazoline core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
N-[4-[6-(4-methoxyphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-9-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-13(30)24-17-7-3-15(4-8-17)22-21-19(25-23-26-27-28-29(22)23)11-16(12-20(21)31)14-5-9-18(32-2)10-6-14/h3-10,16,22H,11-12H2,1-2H3,(H,24,30)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMXFYLLKMQRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=NN=NN25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)
![3-(azepane-1-carbonyl)-1-[(2-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2914225.png)





![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2914237.png)


![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-phenoxyacetamide](/img/structure/B2914242.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)
![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)
